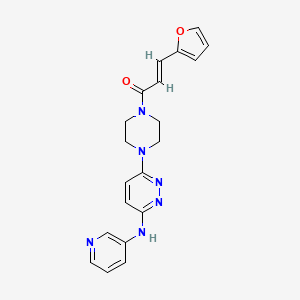

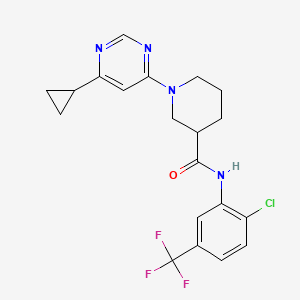

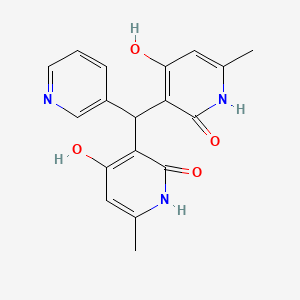

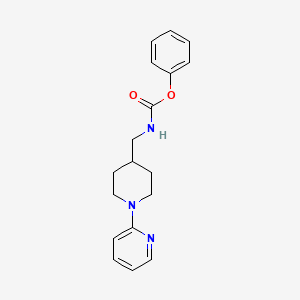

N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C20H20ClF3N4O and its molecular weight is 424.85. The purity is usually 95%.

The exact mass of the compound N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

HIV-1 Reverse Transcriptase Inhibition

N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide derivatives have been investigated for their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. Specifically, analogs within the piperidine-4-yl-aminopyrimidine class, characterized by an N-phenyl piperidine moiety, have shown broad potency against resistant mutant viruses of HIV-1. These compounds exhibit very potent activity versus wild-type HIV-1 and a range of NNRTI-resistant mutants, highlighting their potential in developing new therapeutic agents for HIV treatment (Tang et al., 2010).

Soluble Epoxide Hydrolase Inhibition

In another line of research, derivatives of N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide were identified as inhibitors of soluble epoxide hydrolase (sEH) from high-throughput screening. The triazine heterocycle, closely related to the target compound, proved essential for high potency and selectivity against P450 enzymes, showing promise for in vivo investigations in various disease models due to their robust effects on serum biomarkers (Thalji et al., 2013).

Glycine Transporter 1 Inhibition

A structurally diverse compound related to N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide was identified as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This compound exhibited potent GlyT1 inhibitory activity, favorable pharmacokinetics, and elicited an increase in the cerebrospinal fluid concentration of glycine in rats, indicating its potential for treating disorders related to GlyT1 dysfunction (Yamamoto et al., 2016).

Neuroinflammation Imaging

Derivatives have been developed for PET imaging of colony-stimulating factor 1 receptor (CSF1R), targeting neuroinflammation involved in neurodegenerative diseases like Alzheimer’s disease. Compounds such as 5-cyano-N-(4-(4-(2-[18F]fluoroethyl)piperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide demonstrated specific and elevated uptake in neuroinflammation models, suggesting their utility in studying microglial activity and neuroinflammation non-invasively (Lee et al., 2022).

Mecanismo De Acción

Target of Action

The primary target of this compound is Thymidylate synthase , an enzyme that plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair .

Mode of Action

The compound interacts with its target, Thymidylate synthase, by binding to its active site. This binding inhibits the enzyme’s activity, preventing the conversion of deoxyuridine monophosphate (dUMP) to thymidine monophosphate (dTMP). This inhibition disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

The inhibition of Thymidylate synthase affects the de novo biosynthesis pathway of thymidine monophosphate (dTMP) . This pathway is critical for DNA replication and repair. The disruption of this pathway leads to DNA damage and triggers cell death pathways, particularly in rapidly dividing cells .

Result of Action

The molecular effect of the compound’s action is the disruption of DNA synthesis and repair, leading to DNA damage. On a cellular level, this results in cell cycle arrest and induction of apoptosis, particularly in rapidly dividing cells such as cancer cells .

Propiedades

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClF3N4O/c21-15-6-5-14(20(22,23)24)8-17(15)27-19(29)13-2-1-7-28(10-13)18-9-16(12-3-4-12)25-11-26-18/h5-6,8-9,11-13H,1-4,7,10H2,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVAXTUWIJULTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=NC(=C2)C3CC3)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClF3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2822324.png)

![4-(2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B2822326.png)

![2-{(E)-[(2,4-dichlorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2822329.png)

![N'-(6-bromo-4-phenylquinazolin-2-yl)-[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B2822330.png)

![[4-(1,2-Diaminoethyl)phenyl]methanol;dihydrochloride](/img/structure/B2822334.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B2822342.png)